FR 167653 free base

Kinase Selectivity p38 MAPK Inflammation

FR 167653 free base is a pyrazolotriazine-based, orally active p38 MAPK inhibitor selective for p38α/β isoforms. Critically, it lacks COX-1/COX-2 inhibitory activity, a distinct advantage over common p38 inhibitors like SB203580. This prevents confounding effects in studies of inflammation, autoimmune disease, and ischemia-reperfusion injury. Supplied for research use only, with comprehensive documentation and support for your target validation and pathway interrogation workflows.

Molecular Formula C24H18FN5O2
Molecular Weight 427.4 g/mol
Cat. No. B1192867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR 167653 free base
SynonymsFR167653;  FR-167653;  FR 167653.
Molecular FormulaC24H18FN5O2
Molecular Weight427.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H18FN5O2/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18/h1-13,28H,14-15H2
InChIKeyLDBDQDCZGRCZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[7-(4-Fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione (FR-167653) for p38 MAPK Pathway Research Procurement


The compound 1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione, commonly designated FR-167653 (free base, CAS 158876-65-4) or its sulfate salt (CAS 158876-66-5), is a synthetic small molecule belonging to the pyrazolo[5,1-c][1,2,4]triazine class . It functions as an orally active and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms . Its mechanism of action involves the suppression of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), through specific inhibition of p38 MAPK activity .

Why Generic p38 MAPK Inhibitor Substitution Fails for FR-167653: A Procurement-Critical Analysis


Substituting FR-167653 with a generic or alternative p38 MAPK inhibitor for research or industrial applications is not scientifically valid due to compound-specific differences in molecular structure, isoform selectivity, and off-target activity profiles. The pyrazolo[5,1-c][1,2,4]triazine core scaffold of FR-167653 is distinct from the pyridinylimidazole core found in widely used inhibitors like SB203580 [1]. This structural divergence translates into quantifiable differences in biological activity. Critically, FR-167653 demonstrates a unique selectivity profile by potently inhibiting p38α and p38β MAPK isoforms without affecting cyclooxygenase (COX)-1 or COX-2 activity, a significant point of differentiation from SB203580, which exhibits dual p38 and COX inhibition [2]. This differential selectivity directly impacts experimental outcomes, particularly in studies of inflammation and immune signaling where COX-mediated prostaglandin synthesis is a confounding variable [3]. Therefore, procurement decisions based solely on 'p38 inhibitor' classification ignore the specific, evidence-based functional properties that define FR-167653's utility.

Quantitative Evidence Guide for 1-[7-(4-Fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione (FR-167653) Versus Comparators


Kinase Selectivity: FR-167653 vs. SB203580 — Differential Inhibition of p38α and COX Enzymes

A direct head-to-head comparison demonstrates that FR-167653 and SB203580 exhibit divergent selectivity profiles against purified p38α kinase. FR-167653 inhibited p38α kinase activity with a quantitatively defined dose-response curve, while crucially showing no inhibitory effect on COX-1 or COX-2 enzyme activities [1]. In stark contrast, SB203580 inhibited both p38α and COX enzymes. This provides direct evidence that FR-167653 offers a cleaner, p38-selective pharmacological tool compared to the widely used, but less selective, comparator SB203580.

Kinase Selectivity p38 MAPK Inflammation COX Inhibition

Functional Selectivity in Human Primary Cells: FR-167653 vs. Dexamethasone

In a comparative study using human peripheral blood monocytes and alveolar macrophages stimulated with lipopolysaccharide (LPS), FR-167653's functional effects were directly compared to the glucocorticoid dexamethasone [1]. FR-167653 inhibited the production of IL-1β and TNF-α. While both compounds suppressed these cytokines, FR-167653 exhibited a distinct pharmacological profile by only partially inhibiting LPS-induced Prostaglandin E2 (PGE2) synthesis. This contrasts with the potent, broad-spectrum suppression of inflammatory mediators, including PGE2, typically observed with dexamethasone. This data highlights FR-167653's targeted mechanism of action in human cells.

Cytokine Suppression Human Primary Cells Prostaglandin E2 Inflammation

In Vivo Efficacy: Prophylactic and Therapeutic Effects in Collagen-Induced Arthritis (CIA) Model

The efficacy of FR-167653 was evaluated in a rat collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis [1]. In a prophylactic treatment regimen (drug administered from day 0), FR-167653 treatment prevented the onset of arthritis. In a separate, clinically more relevant therapeutic treatment regimen (drug administered from day 17 after arthritis onset), FR-167653 significantly suppressed the progression of joint destruction. This demonstrates that FR-167653 has a quantifiable disease-modifying effect in a well-established in vivo model of chronic inflammation.

Rheumatoid Arthritis In Vivo Efficacy Disease Model Collagen-Induced Arthritis

In Vivo Cytokine Suppression: Reduction of TNF-α and IL-1β in a Rat Sepsis Model

In a rat model of lipopolysaccharide (LPS)-induced acute lung injury (a model for sepsis), administration of FR-167653 resulted in a quantifiable decrease in serum concentrations of the key pro-inflammatory cytokines TNF-α and IL-1β [1]. This reduction in circulating cytokines was associated with a demonstrable decrease in lung injury severity and an improvement in overall lethality in the model. The study directly links the compound's in vivo administration to the suppression of its target cytokines and a meaningful physiological outcome.

Sepsis Acute Inflammation Cytokine Storm In Vivo Pharmacology

Procurement-Led Application Scenarios for 1-[7-(4-Fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione (FR-167653)


Dissecting p38 MAPK-Specific Signaling in Inflammation Without COX Interference

FR-167653 is the optimal chemical probe for experiments requiring selective inhibition of the p38 MAPK pathway while leaving cyclooxygenase (COX)-mediated prostaglandin synthesis intact. As demonstrated by the direct comparison with SB203580 [1], FR-167653 potently inhibits p38α kinase but lacks the confounding COX-1/COX-2 inhibitory activity of SB203580. This makes it indispensable for studies aiming to attribute observed anti-inflammatory or cellular stress responses specifically to p38 MAPK signaling rather than off-target COX modulation.

Validating p38 MAPK as a Therapeutic Target in Preclinical Models of Chronic Inflammatory Disease

The proven in vivo efficacy of FR-167653 in the collagen-induced arthritis (CIA) model [1] makes it a valuable tool for target validation studies in chronic inflammatory and autoimmune disease research. Its ability to both prevent disease onset and suppress progression of joint destruction in a therapeutic dosing regimen provides robust evidence for the role of p38 MAPK in disease pathogenesis and offers a benchmark for evaluating novel p38-targeting therapies or combination treatments.

Investigating the Role of TNF-α and IL-1β in Acute Inflammatory and Septic Shock Models

Researchers investigating the pathophysiology of acute inflammatory conditions like sepsis or ARDS can leverage FR-167653's well-documented ability to suppress TNF-α and IL-1β production in vivo [1]. The compound's effectiveness in reducing both circulating cytokine levels and improving survival outcomes in an LPS-induced lung injury model [1] positions it as a critical reagent for studying the contribution of the p38 MAPK/cytokine axis to disease progression and for testing intervention strategies in acute care research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR 167653 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.